molecular formula C12H13N3O2S B2929616 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide CAS No. 864858-20-8

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B2929616
CAS No.: 864858-20-8
M. Wt: 263.32
InChI Key: WVIXRUWVRJZCBH-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide” is a chemical compound with the formula C20H21N3O5S . It is a thienopyridine , which is a class of compounds containing a thiophene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of “this compound” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions vary, and the process can be carried out in several ways, including stirring without solvent and/or heat, fusion, and others .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C20H21N3O5S/c1-11(24)23-6-5-13-14(9-21)20(29-17(13)10-23)22-19(25)12-7-15(26-2)18(28-4)16(8-12)27-3/h7-8H,5-6,10H2,1-4H3,(H,22,25) . This indicates the presence of various functional groups in the compound, including acetyl, cyano, and acetamide groups .


Chemical Reactions Analysis

The compound can participate in a variety of condensation and substitution reactions due to the active hydrogen on C-2 . It can also react with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 . It contains 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

"N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide" serves as a critical intermediate in the synthesis of a broad range of heterocyclic compounds. For instance, its derivatives have been utilized in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, showcasing the compound's pivotal role in expanding the library of heterocyclic chemistry (Elgemeie, Elfahham, & Nabey, 1988). This research highlights the utility of arylmethylenecyanothioacetamide reactions in generating diverse pyridinethione derivatives, which can further undergo cyclization to yield thieno[2,3-b]pyridine derivatives.

Contributions to Advanced Materials and Biological Studies

The synthesis methodologies involving "this compound" have significant implications for developing advanced materials and exploring biological activities. Research by Dyachenko et al. (2004) on the Michael reaction synthesis of substituted 1,3-cyclohexadienes and pyridine-thiones further elucidates the compound's utility in creating complex structures with potential applications ranging from material science to bioactive molecule development (Dyachenko, Dyachenko, & Chernega, 2004).

Implications for Drug Development and Antimicrobial Research

The role of "this compound" extends into the domain of drug development, particularly in synthesizing compounds with promising biological activities. For example, its derivatives have been explored for antitumor activities, showcasing the compound's relevance in designing novel therapeutic agents (Albratty, El-Sharkawy, & Alam, 2017). This line of research underlines the potential of such compounds in contributing to the development of new drugs with enhanced efficacy and targeted action.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7(16)14-12-10(5-13)9-3-4-15(8(2)17)6-11(9)18-12/h3-4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIXRUWVRJZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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